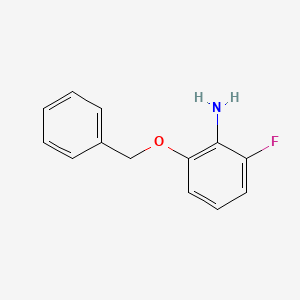

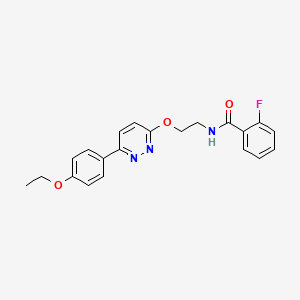

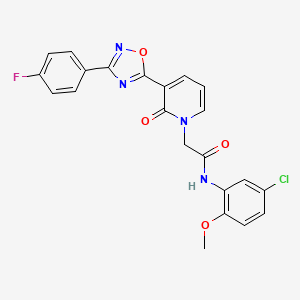

N-(4-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(4-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, particularly in the context of antitumor properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to understand the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives is detailed in the provided papers. For instance, N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has been used as a precursor for the synthesis of various pyridazine and pyrimidine derivatives . The process involves the reaction of a substituted acetamide with different reagents, leading to initial addition to either the cyano or amino group, followed by cyclization to form the desired heterocycles. This suggests that a similar approach could be employed for the synthesis of this compound, utilizing appropriate precursors and reagents to introduce the imidazole and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of pyrimidine and imidazole derivatives is characterized by the presence of nitrogen atoms in the heterocyclic core, which can significantly influence the chemical behavior and biological activity of these compounds. The imidazole ring, in particular, is a common motif in many biologically active molecules, and its incorporation into the pyrimidine framework could enhance the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions at the amino and cyano groups, which can undergo various addition and cyclization reactions to form complex heterocycles . The presence of an acetamide group in the molecule could also offer additional sites for chemical modification, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, we can infer that the compound is likely to exhibit properties typical of aromatic heterocycles with polar functional groups. These may include moderate solubility in polar solvents, potential for hydrogen bonding, and the ability to participate in various chemical reactions. The biological activity of similar compounds has been demonstrated, with some showing significant antitumor activity against various cancer cell lines , suggesting that the compound may also possess such properties.

Scientific Research Applications

Synthesis and Coordination Complexes

Research has focused on synthesizing novel coordination complexes using related acetamide derivatives, studying their self-assembly processes, and antioxidant activity. For example, the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions have been explored. These complexes are characterized by various spectroscopic methods and X-ray crystallography, demonstrating significant antioxidant activities through in vitro assays (Chkirate et al., 2019).

Antifungal Agents

A series of compounds, including those related to the query chemical structure, have been synthesized for combating drug-resistant fungal infections. These compounds have shown significant activity against Candida albicans and Candida krusei, underlining their potential as antifungal agents. Their activity is further supported by molecular docking studies, highlighting a promising avenue for developing new antifungal therapies (Altındağ et al., 2017).

Antitumor Activity

The design and synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition have been studied, showing potential cytotoxic activities. These derivatives provide a basis for developing new anticancer agents by exploring their interactions with cancer cell lines, suggesting a promising area for further research into cancer therapeutics (Rahmouni et al., 2014).

Melatonin Receptor Ligands

Novel classes of compounds, including imidazo[1,2-a]pyridines, have been designed as melatonin receptor ligands. These studies aim to understand the affinity and selectivity towards melatonin receptors, which could lead to new treatments for disorders related to the melatonin system (El Kazzouli et al., 2011).

Antimicrobial Activity

Research into new heterocyclic compounds incorporating the antipyrine moiety, derived from similar acetamide compounds, has shown antimicrobial activity. These studies provide insights into the development of new antimicrobial agents, addressing the need for novel treatments due to increasing resistance to existing drugs (Nunna et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are currently under investigation. It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various cellular targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets leads to changes in cellular processes, which can result in various biological effects.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to the diverse biological activities of imidazole derivatives The affected pathways and their downstream effects would depend on the specific targets of the compound

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the diverse biological activities of imidazole derivatives , the compound could potentially have a wide range of effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility suggests that it could be affected by the polarity of its environment Other factors, such as pH and temperature, could also influence its action

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including “N-(4-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide”, may be a promising direction for future research .

properties

IUPAC Name |

N-[4-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-11-17-7-8-22(11)16-9-15(18-10-19-16)21-14-5-3-13(4-6-14)20-12(2)23/h3-10H,1-2H3,(H,20,23)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIYSKHZXHANFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)